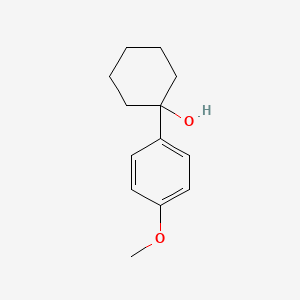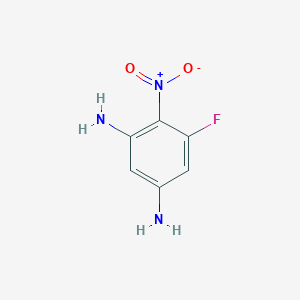![molecular formula C26H35N5S B12098474 N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)
N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound that features a unique combination of functional groups, including an aminocyclohexyl group, a quinoline moiety, and a thiourea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Aminocyclohexyl Intermediate: This step involves the reduction of a suitable cyclohexanone derivative to obtain the aminocyclohexyl group.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reaction: The aminocyclohexyl intermediate is then coupled with the quinoline derivative using a thiourea linkage, typically under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the quinoline moiety or the thiourea linkage, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or reduced quinoline derivatives.
Applications De Recherche Scientifique
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)methylthiourea
- 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
- 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thioamide
Uniqueness
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is unique due to its combination of an aminocyclohexyl group, a quinoline moiety, and a thiourea linkage This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C26H35N5S |
|---|---|
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
1-(2-aminocyclohexyl)-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32) |
Clé InChI |
LHDSISASGSUGCB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)







![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)


amine](/img/structure/B12098456.png)


